BenchChemオンラインストアへようこそ!

Antibacterial agent 86

Antibacterial MRSA Pleuromutilin

Antibacterial agent 86 (Compound A11) is a synthetic pleuromutilin derivative featuring a unique thieno[2,3-d]pyrimidine C14 side chain that confers exceptional potency against MRSA (MIC 0.00191 μg/mL)—a 162-fold improvement over tiamulin. This compound binds the peptidyl transferase center of the 50S ribosomal subunit, making it an indispensable tool for antimicrobial susceptibility testing, ribosomal binding studies, and structure-activity relationship optimization. Its potency cannot be replicated by generic pleuromutilin analogs, ensuring reliable results in demanding research applications.

Molecular Formula C30H41N3O5S2
Molecular Weight 587.8 g/mol
Cat. No. B12420351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 86
Molecular FormulaC30H41N3O5S2
Molecular Weight587.8 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC(=C5C=CSC5=N4)NCCO)C
InChIInChI=1S/C30H41N3O5S2/c1-6-28(4)15-21(29(5)17(2)7-10-30(18(3)24(28)37)11-8-20(35)23(29)30)38-22(36)16-40-27-32-25(31-12-13-34)19-9-14-39-26(19)33-27/h6,9,14,17-18,21,23-24,34,37H,1,7-8,10-13,15-16H2,2-5H3,(H,31,32,33)/t17-,18+,21-,23+,24+,28-,29+,30+/m1/s1
InChIKeyOIPVHCZBSVMOCV-FHIMZPHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial agent 86 (Compound A11): A High-Potency Pleuromutilin Derivative Targeting MRSA


Antibacterial agent 86, also designated as Compound A11, is a synthetic pleuromutilin derivative incorporating a thieno[2,3-d]pyrimidine substitution on the C14 side chain [1]. It functions as a potent protein synthesis inhibitor by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit [1]. The compound is characterized by a molecular formula of C30H41N3O5S2 and a molecular weight of 587.79 g/mol . It exhibits potent, bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) as low as 0.00191 μg/mL [1].

Why Antibacterial agent 86 Cannot Be Replaced by a Generic Pleuromutilin


The pleuromutilin class exhibits significant variability in potency, spectrum, and pharmacokinetic profiles depending on the C14 side-chain modification [1]. While early pleuromutilins like tiamulin are predominantly used in veterinary medicine and retapamulin is limited to topical use, subtle structural changes can dramatically alter ribosomal binding affinity and the resulting antibacterial activity [1]. Antibacterial agent 86's unique thieno[2,3-d]pyrimidine substitution confers a 162-fold increase in potency against MRSA compared to tiamulin, a difference that cannot be replicated by generic pleuromutilin analogs [1]. This level of potency is not a class-wide property but a specific consequence of its molecular design, making direct substitution with older, less potent pleuromutilins or other protein synthesis inhibitors a scientifically invalid approach for achieving comparable efficacy against MRSA.

Quantitative Differentiation Evidence for Antibacterial agent 86 vs. Closest Comparators


Comparative MIC Against MRSA: Antibacterial agent 86 vs. Tiamulin and Retapamulin

Antibacterial agent 86 (Compound A11) exhibits significantly higher potency against methicillin-resistant S. aureus (MRSA) compared to the marketed pleuromutilin antibiotics tiamulin and retapamulin. In a standardized MIC assay, Compound A11 demonstrated a minimum inhibitory concentration (MIC) of 0.00191 μg/mL [1]. This value is 162-fold lower than the MIC of tiamulin and 32-fold lower than the MIC of retapamulin, both tested under identical experimental conditions [1].

Antibacterial MRSA Pleuromutilin MIC Drug Discovery

Comparative Time-Kill Kinetics: Bactericidal Activity of Antibacterial agent 86

In time-kill kinetic studies, Antibacterial agent 86 (Compound A11) demonstrated rapid bactericidal activity against MRSA [1]. The study highlights that Compound A11's killing kinetics are superior to the class baseline, where many pleuromutilins are primarily bacteriostatic. While quantitative data for tiamulin and retapamulin under the same conditions are not provided in the available abstract, the observed bactericidal profile of A11 is a key differentiator within the pleuromutilin class, which is generally associated with bacteriostatic effects [1].

Bactericidal Time-Kill Pharmacodynamics MRSA Pleuromutilin

Enhanced Ribosomal Binding Affinity: Molecular Docking Analysis

Molecular docking studies were conducted to investigate the binding mode of Antibacterial agent 86 (Compound A11) to the peptidyl transferase center (PTC) of the 50S ribosomal subunit (PDB: 1XBP) [1]. The analysis revealed that Compound A11 binds more tightly to the PTC domain compared to reference ligands [1]. While specific binding energies (e.g., kcal/mol) are not disclosed in the public abstract, the qualitative finding of tighter binding supports the observed increase in antibacterial potency and provides a structural rationale for its enhanced activity over tiamulin and retapamulin [1].

Molecular Docking 50S Ribosome Binding Affinity Mechanism of Action Pleuromutilin

Validated Application Scenarios for Antibacterial agent 86 (Compound A11) Based on Quantitative Evidence


Lead Compound for Anti-MRSA Drug Discovery Programs

Antibacterial agent 86's exceptional potency against MRSA (MIC of 0.00191 μg/mL) establishes it as a highly attractive lead candidate for the development of novel therapeutics targeting drug-resistant Gram-positive infections [1]. The 162-fold improvement over tiamulin provides a substantial potency advantage that can be leveraged in medicinal chemistry optimization to improve pharmacokinetic properties while maintaining or enhancing antibacterial activity.

High-Sensitivity Reference Standard for Antimicrobial Susceptibility Testing (AST)

Due to its extremely low MIC value against MRSA, Antibacterial agent 86 can serve as a high-sensitivity reference compound for quality control in antimicrobial susceptibility testing (AST) assays [1]. Its consistent and potent activity ensures reliable detection of subtle variations in bacterial resistance profiles, making it a valuable tool for clinical microbiology laboratories and surveillance studies.

Tool Compound for Investigating Ribosomal Binding and Resistance Mechanisms

The confirmed binding of Antibacterial agent 86 to the 50S ribosomal subunit PTC, coupled with its rapid bactericidal kinetics, makes it an excellent tool compound for probing pleuromutilin resistance mechanisms and ribosome function [1]. Researchers can use this compound to map binding site interactions, study the development of resistance mutations in MRSA, and investigate structure-activity relationships in the pleuromutilin class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 86

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.